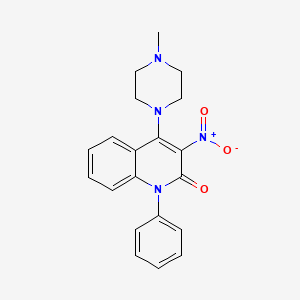

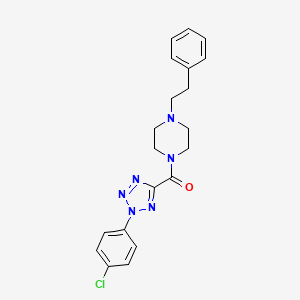

4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of piperazine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms . It is related to a class of compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It also has similarities to the structure of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, a related compound was synthesized by adding piperazine to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature . Another synthesis involved six experimental steps and was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectra, FT-IR, 1H NMR, and 13C NMR . X-ray diffraction can also be used to determine the crystal structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, are reported. It is a white solid with a melting point of 305-307°C. It is soluble in water and slightly soluble in methanol when heated. It is hygroscopic and stable under inert atmosphere and room temperature .

Mecanismo De Acción

Target of Action

The compound, 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, primarily targets cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and they play a crucial role in cell division and proliferation .

Mode of Action

This compound acts as an inhibitor of CDKs . It binds to these kinases, preventing them from phosphorylating their target proteins. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and mitosis .

Pharmacokinetics

This suggests that the compound is likely to be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a manner that allows for effective therapeutic action .

Result of Action

The primary result of the compound’s action is the inhibition of cell division and proliferation . This is due to its inhibitory effect on CDKs, which disrupts the cell cycle and halts cell division . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is its selectivity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for research on 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of this compound for in vivo use, including the development of more soluble formulations. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer therapy.

Métodos De Síntesis

The synthesis of 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one involves a multi-step process that starts with the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitrophenylhydrazone. The hydrazone is then treated with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylbutan-1-one. Finally, the compound is cyclized to form this compound.

Aplicaciones Científicas De Investigación

4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-21-11-13-22(14-12-21)18-16-9-5-6-10-17(16)23(15-7-3-2-4-8-15)20(25)19(18)24(26)27/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPOUSHRTVIOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2802685.png)

![3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2802686.png)

![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)

![3-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2802698.png)

![N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B2802699.png)

![Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2802702.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2802706.png)